4,6-Diaminobenzene-1,3-disulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-diaminobenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O6S2/c7-3-1-4(8)6(16(12,13)14)2-5(3)15(9,10)11/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADSWTKOIHUSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059674 | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-50-8 | |
| Record name | 4,6-Diamino-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-diaminobenzene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization for 4,6 Diaminobenzene 1,3 Disulfonic Acid
Established Synthetic Pathways from Aromatic Precursors
The synthesis of 4,6-diaminobenzene-1,3-disulfonic acid is typically achieved through two main strategies: the direct sulfonation of a phenylenediamine precursor or the reduction of a dinitro-aromatic compound that has been previously sulfonated.
Sulfonation of Phenylenediamine Derivatives
The direct sulfonation of m-phenylenediamine (B132917) is a common method for producing aminobenzenesulfonic acids. However, this reaction is known to produce a mixture of isomers, with the primary product often being 2,4-diaminobenzenesulfonic acid rather than the desired 4,6-disulfonic acid. The reaction involves treating m-phenylenediamine with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid, at elevated temperatures. scirp.orgscirp.org
Controlling the reaction conditions is critical to influence the isomeric distribution of the products. For instance, processes have been developed where a disulfonated byproduct, formed during the synthesis of the monosulfonic acid, is converted back to the desired product by diluting the reaction mixture with water and heating it to between 120°C and 150°C. google.com This indicates that while disulfonation occurs, directing it specifically to the 4,6-positions and preventing the formation of other isomers is a significant challenge in this direct approach.
One documented method for synthesizing a bisulfonated compound involves reacting m-phenylenediamine in a 1,2-dichlorobenzene (B45396) solvent, heating to 110°C, and then slowly adding chlorosulfonic acid at a reduced temperature of 70°C. scirp.orgscirp.org While this produces a bisulfonated product, the established literature for sulfonation of m-phenylenediamine focuses heavily on the synthesis of the 2,4-mono-sulfonic acid isomer. scirp.org
Reductive Synthesis Routes
An alternative and potentially more selective pathway to obtaining the 4,6-diamino substitution pattern involves a multi-step process starting with a different aromatic precursor. This route circumvents the isomerism issues associated with direct sulfonation of m-phenylenediamine by installing the sulfonyl groups first. A plausible pathway, analogous to the synthesis of similarly substituted compounds like 4,6-diaminoresorcinol, involves the following steps: google.com
Disulfonation: Benzene (B151609) is treated with excess fuming sulfuric acid to yield benzene-1,3-disulfonic acid.
Dinitration: The resulting benzene-1,3-disulfonic acid is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The sulfonic acid groups are meta-directing, guiding the incoming nitro groups to the 4 and 6 positions, yielding 4,6-dinitrobenzene-1,3-disulfonic acid.
Reduction: The final step is the reduction of the two nitro groups to amino groups. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or through chemical reduction, for example, with iron in an acidic medium.
This reductive pathway offers greater control over the final product's regiochemistry, ensuring the precise 4,6-diamino-1,3-disulfonic acid structure.
Novel Synthetic Approaches and Catalyst Development
While the core synthetic routes for this compound are well-established, contemporary research focuses on improving the efficiency and environmental footprint of these processes rather than developing entirely new pathways. Advances in catalysis are central to this effort.
For the reductive synthesis pathway, significant developments have been made in catalyst technology to improve efficiency and minimize side reactions. For example, the development of sulfur-containing palladium/carbon catalysts has been shown to reduce the formation of byproducts during the catalytic hydrogenation of related aminoaromatic compounds. google.com The sulfur component partially passivates the palladium, preventing the cleavage of C-N bonds and enhancing the selectivity of the reduction of the nitro groups. google.com Such catalytic advancements are directly applicable to enhancing the synthesis of this compound via the reductive route.
Research into novel sulfonation methods, such as using phenylene-bridged periodic mesoporous organosilicas, has focused on creating new solid acid catalysts for various reactions, but not specifically for the synthesis of this target molecule. rsc.org The synthesis of this compound continues to rely on classical chemical methods, with innovation centered on catalyst and process refinement.
Process Optimization Studies for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. Studies on the synthesis of aminobenzenesulfonic acids have identified several key parameters that can be manipulated to achieve these goals. Although much of the detailed process optimization literature pertains to the isomeric 2,4-diaminobenzenesulfonic acid, the principles are directly relevant.
The use of a co-solvent has been shown to be an effective strategy. In the sulfonation of m-phenylenediamine, conducting the reaction in a high-boiling-point organic solvent (like o-dichlorobenzene) or an inorganic solvent (like phosphoric acid) instead of a large excess of sulfuric acid can lead to significantly higher yields and easier product isolation. scirp.org This approach also mitigates the environmental issues associated with using large quantities of fuming sulfuric acid.
The table below summarizes reaction conditions from patented optimization studies for the synthesis of an isomeric aminobenzenesulfonic acid, illustrating the impact of solvent choice on yield.
| Solvent System | Starting Material | Sulfonating Agent | Reaction Temperature | Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|---|---|
| o-Dichlorobenzene | m-Phenylenediamine | 98% Sulfuric Acid | 175-180°C | 4 hours | 96% | scirp.org |
| Phosphoric Acid | m-Phenylenediamine | 98% Sulfuric Acid | 195-200°C | 6 hours | 95% | scirp.org |
Furthermore, controlling the temperature and the molar ratio of reactants is paramount. For the sulfonation of phenylenediamines, reaction temperatures are typically held between 140°C and 250°C. google.com In the analogous synthesis of 4,6-diaminoresorcinol, the final hydrogenation step to reduce the dinitro precursor is reported to achieve yields greater than 95%, demonstrating that high efficiency is possible with optimized reductive processes. google.com Post-reaction treatments, such as controlled hydrolysis to convert unwanted isomers, are also a key strategy for enhancing the selectivity of the final product. google.com
Chemical Reactivity and Mechanistic Investigations of 4,6 Diaminobenzene 1,3 Disulfonic Acid
Reactivity of Amino Functional Groups
The two primary amino groups attached to the benzene (B151609) ring are the principal sites of reactivity, undergoing reactions typical of aromatic amines, such as diazotization, coupling, and condensation.
The primary aromatic amino groups of 4,6-diaminobenzene-1,3-disulfonic acid can be converted into diazonium salts. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.org The resulting diazonium groups (-N₂⁺) are exceptionally good leaving groups, making the diazonium salt a highly valuable intermediate for subsequent substitution reactions. masterorganicchemistry.com
The general mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amino group. A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable aryl diazonium salt. masterorganicchemistry.com Given that the molecule has two amino groups, it is possible to form a tetrazonium salt through the diazotization of both functional groups. A similar process is described for the related compound 4,4'-diaminostilbene-2,2'-disulfonic acid, which is diazotized using sodium nitrite in an acidic aqueous solution. bch.ro The resulting diazonium salts are often used immediately in further reactions without isolation. organic-chemistry.org For instance, a derivative of this compound is diazotized before being used in subsequent coupling reactions to produce dyes. dyestuffintermediates.com
The diazonium salts derived from this compound are electrophilic and can react with electron-rich aromatic compounds (coupling components) in a process known as azo coupling. This reaction is fundamental to the synthesis of a wide range of azo dyes. bch.ro The coupling component is typically a phenol, a naphthol, an aromatic amine, or a compound with an active methylene (B1212753) group. bch.rocymitquimica.com
The reaction of the tetrazonium salt with coupling components leads to the formation of disazo dyes. bch.ro The specific conditions of the coupling reaction, such as pH and temperature, are critical for achieving high yields and preventing side reactions, like the decomposition of the diazonium salt or unwanted C-coupling. nih.gov For example, in the coupling of a related sulfobenzenediazonium salt, controlling the stoichiometry and temperature (50°C) was crucial to maximize the yield of the desired product. nih.gov
| Coupling Component Type | Example | Resulting Product Class |
| Pyrazolone Derivative | 1-Phenyl-3-methyl-5-pyrazolone | Azo Dye bch.ro |
| Phenolic Compound | Salicylic Acid | Azo Dye bch.ro |
| Naphthol Derivative | 2-Naphthol-3,6-disulfonic acid | Azo Dye bch.ro |
| Aromatic Amine | 2-Amino-8-naphthol-6-sulfonic acid | Azo Dye bch.ro |
This table presents examples of coupling components used with related diazonium salts to form azo dyes.
The amino groups of this compound can act as nucleophiles and react with halogenated triazines, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This is a condensation reaction where the amine displaces a chloride ion on the triazine ring, forming a new carbon-nitrogen bond. dyestuffintermediates.commdpi.com
Cyanuric chloride is highly reactive, and the substitution of its three chlorine atoms can be controlled by adjusting the reaction temperature. mdpi.com The first substitution can occur at low temperatures (0-5°C), the second at room temperature, and the third often requires elevated temperatures. This allows for the sequential addition of different nucleophiles. In the context of this compound, the condensation with cyanuric chloride is a key step in the synthesis of certain reactive dyes, such as C.I. Reactive Yellow 86. dyestuffintermediates.com In this synthesis, one molecule of the diamino acid condenses with a molecule of the triazine. dyestuffintermediates.com The resulting product, which still contains reactive chlorine atoms on the triazine ring, can then be further functionalized. wikipedia.org Systems using a chloro-triazine and a tertiary amine have proven to be efficient agents for dehydro-condensation reactions, for example, in amide synthesis. nih.gov
Reactivity of Sulfonic Acid Functional Groups
The sulfonic acid (-SO₃H) groups on the benzene ring are strong acid functional groups and are typically present as sulfonate anions (-SO₃⁻) under neutral or basic conditions. Their primary role is to impart water solubility to the molecule and its derivatives, which is a crucial property for many dyes. cymitquimica.com
The carbon-sulfur bond of the sulfonic acid group is generally stable. However, it can be cleaved under certain harsh conditions in a reaction known as desulfonation. For instance, the desulfonation of a related compound, 2-haloresorcinol-4,6-disulfonic acid, occurs during nitration with nitric acid at elevated temperatures (80°C), where the sulfonic acid groups are replaced by nitro groups. google.com This indicates that while the sulfonic acid groups are robust, they can be displaced in electrophilic substitution reactions under forcing conditions. The sulfonation process itself, which introduces these groups, often requires potent sulfonating agents like fuming sulfuric acid and temperatures ranging from 60°C to 110°C for several hours. google.com
Reaction Kinetics and Catalysis Studies
While specific kinetic studies focused solely on this compound are not widely published, data from related reactions provide insight into the factors that influence its chemical transformations.
Reaction optimization often involves controlling temperature, reaction time, and reagent stoichiometry to maximize yield and minimize byproducts. nih.gov In diazotization and coupling reactions, temperature control is critical to prevent the thermal decomposition of the unstable diazonium salt. bch.ronih.gov For example, the synthesis of a related diazoamino compound showed optimal yields at 50°C with a specific reagent ratio to avoid side reactions. nih.gov
Condensation reactions with triazines are also kinetically controlled. The sequential substitution of chlorine atoms on cyanuric chloride is a classic example of kinetic control, where reactivity decreases as more substituents are added. mdpi.com In related dehydro-condensation reactions mediated by triazines, high yields (93%) have been achieved in very short reaction times (15 minutes) under optimized conditions. nih.gov
Catalysis is also employed in syntheses involving related structures. For example, palladium-on-charcoal is used as a catalyst for hydrogenation/dechlorination reactions in the synthesis of triazine derivatives. google.com
| Reaction | Reagents | Conditions | Kinetic Observation |
| Sulfonation (of Resorcinol) | Sulfonating Agent | 60-110°C, 0.5-4 hours | Reaction time and temperature are key for completion. google.com |
| Desulfonation/Nitration | Nitric Acid | 80°C | Sulfonic acid groups can be replaced under these conditions. google.com |
| Diazoamino Coupling | Diazonium Salt, Amine | 50°C, 5:1 amine ratio | Yield is highly dependent on temperature and reagent ratio. nih.gov |
| Triazine-mediated Condensation | CDMT, NMM | 25°C, 15 min | Reaction can be very rapid, achieving high yield quickly. nih.gov |
This table summarizes kinetic data and conditions from reactions involving similar functional groups or structures.
Investigations into Hydrolytic Stability and Pathways
Direct studies on the hydrolytic stability of this compound are limited in the reviewed literature. However, the stability can be inferred from the general chemical properties of its functional groups.
The aromatic ring and the C-S bonds of the sulfonic acid groups are generally resistant to hydrolysis under normal conditions. As noted previously, desulfonation requires harsh acidic conditions and high temperatures. google.com The amino groups are also stable.
The most significant hydrolytic instability arises in the diazonium salt derivative. Aryl diazonium salts are notoriously unstable in aqueous solutions, especially at temperatures above 5-10°C. They can decompose via hydrolysis to form a phenol, releasing nitrogen gas in the process. This hydrolytic decomposition pathway is a common side reaction that competes with desired coupling reactions, making careful temperature control essential during their use.
Derivatization and Functionalization Strategies of 4,6 Diaminobenzene 1,3 Disulfonic Acid
Synthesis of Azacalixarene Systems Utilizing 4,6-Diaminobenzene-1,3-disulfonic Acid as a Core Building Block
Calixarenes are macrocyclic compounds that form a cup-shaped structure, making them valuable in supramolecular chemistry. frontiersin.org Azacalixarenes, which incorporate nitrogen atoms into the cyclic framework, can be synthesized using diaminoarenes. While specific studies detailing the use of this compound in azacalixarene synthesis are not extensively documented, the principles of their formation provide a clear pathway for its potential use.
The synthesis of calixarene-type structures often involves the cyclization of phenols and formaldehyde. frontiersin.org The creation of nitrogen-containing analogues, or azacalixarenes, can be achieved through condensation reactions. For instance, the reaction of calix researchgate.netarene diacylchloride with specific precursors under high-dilution conditions can yield macrobicyclic compounds. nih.gov A similar strategy could theoretically be applied, where the amino groups of this compound react with suitable electrophiles to form a cyclic structure. The general structure of calixarenes offers significant versatility for structural modifications. nih.gov
Once the core azacalixarene structure is formed, it can be further functionalized to introduce desired properties. Calixarenes can be modified on their upper and/or lower rims with various functional groups. nih.gov For example, azo-based derivatives of calix researchgate.netarene have been synthesized and characterized. frontiersin.org In a hypothetical azacalixarene derived from this compound, the sulfonic acid groups would offer prime sites for modification, potentially enhancing solubility or enabling further reactions. Cationic amphiphilic calix researchgate.netarene derivatives have been synthesized by introducing amino functions, which can interact electrostatically with negatively charged membranes. nih.gov
Formation of Polymeric Structures and Polyimides
The difunctional nature of this compound makes it a suitable monomer for polymerization reactions, leading to the formation of functional polymers such as polyimides.
Sulfonated diamines are valuable monomers for creating sulfonated polyimides (SPIs). These polymers are often prepared through a one-step, high-temperature polycondensation reaction in a solvent like m-cresol. mdpi.comresearchgate.net For example, polyimides have been synthesized from the sodium salt of 2,5-diaminobenzenesulfonic acid and an anhydride. mdpi.com Similarly, novel sulfonated polyimides have been prepared from 2,2′-Bis(4-aminophenoxy)biphenyl-5,5′-disulfonic acid and 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA). researchgate.net
The process typically involves reacting the sulfonated diamine with a dianhydride. The resulting polyimide incorporates the sulfonic acid groups into its backbone, imparting specific properties to the material. The introduction of ether linkages into the polymer chain can improve hydrolytic stability. researchgate.net It is conceivable that this compound could be used in a similar fashion to produce novel polyimides.
Table 1: Examples of Sulfonated Diamines Used in Polyimide Synthesis
| Sulfonated Diamine Monomer | Dianhydride Used | Reference |
| Sodium salt of 2,5-diaminobenzenesulfonic acid | 4,4′-(hexafluorisopropylidene)diphthalic anhydride | mdpi.com |
| 2,2′-Bis(4-aminophenoxy)biphenyl-5,5′-disulfonic acid | 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) | researchgate.net |
| 4,4′-Diaminobiphenyl-2,2′-disulfonic acid (BDSA) | 1,4,5,8-naphthalenetetracarboxylic dianhydride | researchgate.net |
| 4,4′-diaminostilbene-2,2′-disulfonic acid | 1,4,5,8-naphthalenetetracarboxylic dianhydride | researchgate.net |
This table is generated based on data from the text.
Acid-functionalized polymers, particularly sulfonated aromatic polymers, have garnered significant attention for their use in energy conversion systems like proton exchange fuel cells. bohrium.comresearchgate.net The strategic design of polymers with precisely arranged sulfonic acid groups allows for the fine-tuning of molecular interactions and properties. bohrium.comresearchgate.net For instance, polystyrene with sulfonic acid groups at the 3,4 positions of the styrene (B11656) ring exhibits reduced acidity due to intra-monomer hydrogen bonding. bohrium.comresearchgate.net
The development of sulfonated polymers aims to enhance properties like ionic conductivity and mechanical strength. bohrium.comresearchgate.net Research has shown that the position of sulfonic acid groups on the benzene (B151609) ring significantly impacts the polymer's properties, including acidity and hydrophilicity. researchgate.net The introduction of sulfonic acid groups into polyimide structures can create materials with a direct electrorheological (ER) effect, where the material's viscosity changes in the presence of an electric field. mdpi.com These functionalized polymers hold promise for a wide range of electrochemical applications. bohrium.comresearchgate.net
Derivatization of Sulfonic Acid Moieties to Sulfonamides and Related Structures
The sulfonic acid groups of this compound can be chemically converted into other functional groups, such as sulfonamides. This derivatization can lead to new compounds with potentially different biological or material properties.
A series of novel calix researchgate.netazacrown substituted sulfonamide Schiff bases have been synthesized by reacting calix researchgate.netazacrown aldehydes with various substituted primary and secondary sulfonamides. nih.gov While this research does not directly involve this compound, it demonstrates a viable synthetic route for converting sulfonic acids or their derivatives (like sulfonyl chlorides) into sulfonamides within complex molecular structures. For example, arylsulfonyl chlorides can be reacted with hydrazine (B178648) monohydrate to form sulfonohydrazides. nih.gov Similarly, calix researchgate.netresorcinarene derivatives have been modified by introducing sulfonic acid groups, which were then used to synthesize sulfonamide structures. nih.gov This two-step process—sulfonation followed by conversion to a sulfonamide—highlights a potential pathway for the functionalization of the sulfonic acid moieties in this compound.
Targeted Functionalization for Specific Applications
The functionalization of this compound is strategically directed to synthesize molecules with specific properties tailored for distinct applications, most notably in the fields of dye chemistry and high-performance polymers.
Functionalization for Azo Dye Synthesis
The most prominent application of this compound is as a key intermediate in the production of azo dyes, particularly reactive dyes for cellulosic fibers like cotton. The sulfonic acid groups provide the necessary water solubility for the dyeing process, while the two amino groups serve as the primary points for building the chromophoric azo system and for attaching a reactive group that covalently bonds to the fiber.
A prime example is the synthesis of C.I. Reactive Yellow 86. worlddyevariety.comdyestuffintermediates.com The manufacturing process involves a multi-step functionalization of the diamine. First, one of the amino groups is condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This step attaches a reactive "handle" to the molecule. Subsequently, the remaining primary amino group is diazotized and then coupled with an appropriate coupling component to form the final dye molecule. worlddyevariety.comdyestuffintermediates.com This targeted, sequential functionalization ensures the final product has both the desired color (from the azo chromophore) and the ability to permanently fix to the fabric (from the reactive triazine group).
Table 1: Research Findings on the Synthesis of C.I. Reactive Yellow 86
| Step | Reaction Type | Key Reactants | Conditions | Purpose of Functionalization |
| 1 | Nucleophilic Acyl Substitution | This compound, 2,4,6-Trichloro-1,3,5-triazine | Not specified in detail in the search results. | To introduce a reactive triazine group for covalent bonding to fibers. worlddyevariety.comdyestuffintermediates.com |
| 2 | Diazotization | The product from Step 1, Sodium Nitrite (B80452), Hydrochloric Acid | Low temperature (typically 0-5 °C). | To convert the remaining primary amine into a reactive diazonium salt. unb.canih.gov |
| 3 | Azo Coupling | The diazonium salt from Step 2, 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Not specified in detail in the search results. | To form the final azo chromophore responsible for the yellow color. worlddyevariety.com |
Functionalization for High-Performance Polymers
The structure of this compound makes it a candidate monomer for the synthesis of specialty polymers, particularly sulfonated aromatic polyamides. In this context, both amino groups are functionalized through polycondensation reactions with a diacyl chloride to form a polymer chain. The sulfonic acid groups are retained as pendant groups along the polymer backbone.
These pendant sulfonic acid groups are critical for targeted applications as they can significantly modify the polymer's properties. They enhance the hydrophilicity and can improve the solubility of otherwise rigid aromatic polymers in certain solvents. More importantly, they introduce ion-exchange capabilities, making the resulting polyamide membranes potentially suitable for applications such as water purification (heavy metal capture) or as proton exchange membranes in fuel cells. nih.govresearchgate.netbohrium.com
A study on the synthesis of a sulfonated all-aromatic polyamide using the analogous monomer 2,2′-benzidinedisulfonic acid (BDSA) demonstrates this principle. nih.gov The polyamide was synthesized via interfacial polymerization of the sulfonated diamine with isophthaloyl chloride. The resulting polymer showed a high capacity for adsorbing lead(II) ions from water, a property directly attributed to the presence of the sulfonate groups. nih.gov This serves as a model for the potential of polymers derived from this compound.
Table 2: Research Findings on a Model Sulfonated Polyamide Synthesis
| Parameter | Details | Reference |
| Reaction Type | Interfacial Polycondensation | nih.gov |
| Monomers | Diamine: 2,2′-Benzidinedisulfonic acid (BDSA) (analogue to the target compound) Diacyl Chloride: Isophthaloyl chloride (IPC) | nih.gov |
| Reaction Conditions | Two-phase system (Water/Chloroform), Room Temperature, 1 hour | nih.gov |
| Resulting Polymer | Poly(isophthalamide-co-2,2′-benzidinedisulfonate) | nih.gov |
| Key Functional Property | The resulting polymer film demonstrated effective capture of Pb(II) ions from aqueous solutions, showcasing the functionality of the sulfonic acid groups. | nih.gov |
Advanced Applications in Materials Science and Analytical Chemistry
Applications in Dye and Pigment Chemistry as an Intermediate
4,6-Diaminobenzene-1,3-disulfonic acid is a crucial intermediate in the synthesis of a variety of dyes and pigments. Its molecular structure, featuring two amino groups and two sulfonic acid groups attached to a benzene (B151609) ring, makes it a versatile building block for creating complex dye molecules. The amino groups can be readily diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large and important class of colorants. The sulfonic acid groups enhance the water solubility of the resulting dyes, which is a critical property for their application in textile dyeing processes. This compound serves as a precursor for direct, acid, and reactive dyes.
Some of the synthetic dyes that use this compound as an intermediate include:
C.I. Direct Orange 10
C.I. Acid Brown 32
C.I. Reactive Yellow 86
C.I. Reactive Yellow 185
Table 1: Dyes Synthesized Using this compound
| Dye Name | C.I. Name | Dye Class |
|---|---|---|
| - | C.I. Direct Orange 10 | Direct Dye |
| - | C.I. Acid Brown 32 | Acid Dye |
| - | C.I. Reactive Yellow 86 | Reactive Dye |
Development of Reactive Dyes
The development of reactive dyes was a significant advancement in dye chemistry, and this compound plays a role in their synthesis. Reactive dyes form a covalent bond with the fiber, typically cotton, which results in excellent wash fastness.
For example, the manufacturing process of C.I. Reactive Yellow 185 involves the diazotization of this compound. This diazotized intermediate is then coupled with 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. The resulting product is then condensed with the product of a reaction between 2,4,6-Trichloro-1,3,5-triazine and 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid to create the final green-light yellow dye. Similarly, C.I. Reactive Yellow 86 is synthesized through the condensation of this compound and 2,4,6-Trichloro-1,3,5-triazine, followed by diazotization and coupling.
Role in Ion Exchange Materials and Resins
The sulfonic acid groups (-SO₃H) in this compound are strong acidic functional groups, which are the basis for its potential application in ion exchange materials. These groups can be incorporated into a polymer matrix to create cation exchange resins. In such a resin, the protons (H⁺) of the sulfonic acid groups are mobile and can be exchanged for other cations present in a surrounding solution. This property is fundamental to water softening and deionization processes. While specific resins based solely on this compound are not widely documented, its structure provides a model for creating materials with high ion exchange capacity due to the presence of two sulfonic acid groups per benzene ring. The amino groups could also be functionalized to introduce further ion-exchange capabilities or to modify the polymer's physical properties.
Catalytic Applications in Organic Transformations
The acidic nature of the sulfonic acid groups and the basic nature of the amino groups in this compound give it the potential to act as a catalyst in various organic transformations. The sulfonic acid groups can function as Brønsted acid catalysts, similar to how other sulfonic acids are used. osti.govrsc.org These acidic sites can protonate reactants, thereby activating them for subsequent reactions such as esterification, hydrolysis, and condensation reactions. The presence of two sulfonic acid groups could potentially enhance catalytic activity. Furthermore, the amino groups can act as Brønsted base catalysts. The bifunctional (acid-base) nature of the molecule could be advantageous in one-pot reactions where both acidic and basic catalysts are required.
Development of Colorimetric Assays and Sensing Platforms
This compound possesses features that make it a candidate for the development of colorimetric assays and sensing platforms. The aromatic diamine structure is a key component in some colorimetric probes. For instance, other phenylenediamine derivatives undergo color-changing reactions in the presence of specific analytes. A notable example is 3,3'-diaminobenzidine, which has a similar dual o-phenylenediamine structure and is used for the colorimetric detection of nitric oxide. nih.gov The reaction of the amino groups with the analyte can lead to the formation of a new, colored compound, allowing for visual or spectrophotometric detection. The sulfonic acid groups can enhance the water solubility of the sensor molecule and potentially modulate its interaction with analytes, particularly metal cations.
Solvent Extraction Systems for Metal Cations (drawing parallels from related disulfonic acids)
While specific applications of this compound in solvent extraction are not extensively detailed, parallels can be drawn from other disulfonic acids, such as dinonylnaphthalene sulfonic acid and didodecylnaphthalene sulfonic acid, which are effective extractants for metal ions. tandfonline.comtandfonline.com These compounds function as liquid cation exchangers. The extraction mechanism involves the exchange of the acidic protons from the sulfonic acid groups for metal cations, forming a neutral metal-sulfonate complex that is soluble in an organic phase. ntnu.no
Table 2: Metal Cations Extracted by Sulfonic Acid Systems
| Extractant System | Metal Cations Extracted |
|---|---|
| Didodecylnaphthalene sulfonic acid with thia macrocycles | Cu²⁺, Ag⁺ |
| Dinonylnaphthalene sulfonic acid | Lanthanides |
| Didodecylnaphthalene sulfonic acid with a crown ether | Lanthanides |
It is proposed that these sulfonic acid extractants form reversed micelles in non-polar organic solvents, which catalyze the extraction by solubilizing both the metal and the extractant at the interface, thereby increasing the concentration of the reacting species. osti.govtandfonline.com Given its two sulfonic acid groups, this compound could potentially be functionalized with long alkyl chains to create an amphiphilic molecule capable of similar metal extraction performance. rsc.org
Participation in Coordination Polymer Synthesis (drawing parallels from other aminosulfonic acids)
Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands. The structure of this compound, containing both amino (Lewis base) and sulfonate (Lewis base) groups, makes it a potential multitopic ligand for the synthesis of coordination polymers. The nitrogen atoms of the amino groups and the oxygen atoms of the sulfonate groups can coordinate to metal centers. Drawing parallels from other aminosulfonic acids, this molecule could bridge multiple metal ions to form one-, two-, or three-dimensional networks. The specific geometry of the resulting polymer would depend on the coordination preference of the metal ion and the conformational flexibility of the ligand. Such polymers can have interesting properties and applications in areas like catalysis, gas storage, and luminescence. nih.govncl.ac.uk
Analytical and Spectroscopic Characterization Methodologies for 4,6 Diaminobenzene 1,3 Disulfonic Acid and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of 4,6-Diaminobenzene-1,3-disulfonic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), offer complementary information to build a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide valuable insights into its symmetric aromatic structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, as are the protons of the two amino groups. The acidic protons of the sulfonic acid groups are typically exchangeable and may appear as a broad signal or not be observed, depending on the solvent used (e.g., D₂O).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, fewer signals than the total number of carbon atoms are expected. The aromatic carbons will resonate in the typical downfield region for benzene (B151609) derivatives, with the carbons bearing the amino and sulfonic acid groups exhibiting characteristic chemical shifts influenced by the electronic effects of these substituents.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 6.5 - 7.5 | s | Aromatic CH |
| ¹H | Variable (broad) | s | -NH₂ |
| ¹³C | ~ 100 - 110 | CH | C2, C5 |
| ¹³C | ~ 140 - 150 | C | C1, C3 (C-SO₃H) |
| ¹³C | ~ 150 - 160 | C | C4, C6 (C-NH₂) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
N-H stretching: The amino groups (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
S=O stretching: The sulfonic acid groups (-SO₃H) will show strong, characteristic absorption bands for the S=O double bonds, usually found between 1000-1350 cm⁻¹.
O-H stretching: A broad absorption band may be present in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the sulfonic acid groups, often overlapping with other signals.
Aromatic C-H and C=C stretching: Vibrations corresponding to the aromatic ring will be observed in their characteristic regions.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Strong |
| Amino (-NH₂) | N-H Bend | 1590 - 1650 | Medium |
| Sulfonic Acid (-SO₃H) | S=O Stretch | 1000 - 1350 | Strong |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent will show absorption maxima (λ_max) characteristic of the substituted benzene ring. The positions and intensities of these absorptions are influenced by the amino and sulfonic acid groups, which act as auxochromes and modify the electronic properties of the benzene chromophore. The absorption maxima for derivatives of this compound, such as in reactive dyes, have been noted to fall within the visible spectrum, for instance, between 420–440 nm for certain yellow dyes vulcanchem.com.
Expected UV-Vis Absorption Data for this compound
| Solvent | λ_max (nm) | Molar Absorptivity (ε) |
| Water/Methanol | ~250-280 | To be determined experimentally |
| Water/Methanol | ~300-350 | To be determined experimentally |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as electrospray ionization (ESI) are suitable due to the compound's polar and non-volatile nature. The mass spectrum will show a peak corresponding to the molecular ion or, more commonly, pseudomolecular ions such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure. Expected fragmentation would involve the loss of SO₃ and other characteristic fragments from the parent ion.
Mass Spectrometry Data for this compound
| Ionization Mode | Ion | Calculated m/z |
| Positive (ESI) | [M+H]⁺ | 269.0 |
| Negative (ESI) | [M-H]⁻ | 267.0 |
| Negative (ESI) | [M-2H]²⁻ | 133.0 |
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the polar nature of the sulfonic acid groups, reversed-phase HPLC is a commonly employed method.
A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase and a polar mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the amino and sulfonic acid groups, thereby influencing the retention time. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima.
Illustrative HPLC Conditions for Analysis of Sulfonated Aromatic Amines
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Aqueous buffer (e.g., phosphate or acetate) B: Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on sample complexity |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm or λ_max) |
| Injection Volume | 5 - 20 µL |
Capillary Electrophoresis (CE) in the Context of Analyzing Derivatized Compounds
Capillary electrophoresis (CE) is a powerful analytical technique for the separation of ionic species based on their electrophoretic mobility in an electric field. For aromatic amines and sulfonic acids, which may lack a strong chromophore for UV detection or have similar charge-to-mass ratios, derivatization is a common strategy to enhance detectability and improve separation efficiency.
Derivatization of this compound, which contains primary amino groups, can be achieved using various labeling reagents. A common approach involves pre-capillary derivatization where the analyte is reacted with a labeling agent before introduction into the CE system. For instance, reagents like 1,2-naphthoquinone-4-sulfonate can react with primary amines to form highly conjugated derivatives that are readily detectable by UV-Vis spectrophotometry.
The separation of these derivatized compounds by Capillary Zone Electrophoresis (CZE), a mode of CE, is governed by the charge-to-size ratio of the derivatives. The highly negative charge of the sulfonic acid groups on the parent molecule, combined with the charge and size of the derivatizing agent, will dictate the migration behavior in the capillary.
Illustrative Research Findings:
While specific studies on the capillary electrophoresis of derivatized this compound are not extensively reported in the literature, research on analogous compounds such as other aminobenzenesulfonic acids provides a framework for the expected methodology and results. For example, the separation of various derivatized aminonaphthalene sulfonic acids has been successfully demonstrated. In such studies, a fused-silica capillary is typically employed with a buffer system, such as a phosphate or borate buffer, at a controlled pH to ensure the ionization of the sulfonic acid groups and the derivatized amino groups.
A hypothetical CE separation of a fluorescently labeled derivative of this compound could employ the following conditions:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Sodium borate buffer, pH 9.2 |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | Laser-Induced Fluorescence (LIF) |
| Derivatizing Agent | Fluorescein isothiocyanate (FITC) |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides the mass percentages of the constituent elements, which can then be compared with the theoretical values calculated from the proposed molecular formula. For this compound, with the molecular formula C₆H₈N₂O₆S₂, the theoretical elemental composition is a critical benchmark for purity assessment.
The theoretical elemental percentages are calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), oxygen (16.00 g/mol ), and sulfur (32.07 g/mol ), and the molecular weight of the compound (268.27 g/mol ).
Theoretical Elemental Composition of this compound
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 6 | 72.06 | 26.86 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.01 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 10.44 |
| Oxygen (O) | 16.00 | 6 | 96.00 | 35.78 |
| Sulfur (S) | 32.07 | 2 | 64.14 | 23.91 |
| Total | 268.28 | 100.00 |
In a typical research setting, a sample of the synthesized this compound would be subjected to combustion analysis. The experimentally determined percentages of carbon, hydrogen, and nitrogen would then be compared to the theoretical values. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the correct elemental composition and high purity of the compound. For instance, in the analysis of dye intermediates, this method is routinely used to confirm the identity of the synthesized molecules.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.
It is expected that in the crystalline state, this compound would exist as a zwitterion, with the acidic sulfonic acid groups protonating the basic amino groups. The solid-state structure would be dominated by an extensive network of hydrogen bonds. These interactions would likely involve the ammonium groups acting as hydrogen bond donors and the sulfonate groups as hydrogen bond acceptors. Water molecules may also be incorporated into the crystal lattice, further stabilizing the structure through additional hydrogen bonding.
Hypothetical Crystallographic Data and Structural Features:
Based on related structures, a hypothetical crystal of this compound might exhibit the following characteristics:
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |
| Key Bond Lengths (Å) | C-S: ~1.77, S-O: ~1.45 |
| Key Bond Angles (°) | O-S-O: ~113, C-S-O: ~106 |
| Dominant Intermolecular Interactions | N-H···O hydrogen bonds |
| Molecular Conformation | The sulfonic acid groups may be twisted relative to the plane of the benzene ring. |
The determination of the crystal structure would provide definitive proof of the molecular connectivity and conformation. Furthermore, the packing arrangement of the molecules in the crystal lattice would offer insights into the material's bulk properties, such as its solubility and thermal stability.
Industrial Research and Sustainable Process Development for 4,6 Diaminobenzene 1,3 Disulfonic Acid
Research into Scalable Synthesis and Manufacturing
4,6-Diaminobenzene-1,3-disulfonic acid is a key intermediate in the synthesis of various dyes and polymers. dyestuffintermediates.com Research into its scalable synthesis primarily focuses on improving efficiency and purity while minimizing environmental impact. A common synthetic route involves the sulfonation of 1,3-diaminobenzene. However, controlling the regioselectivity to obtain the desired 4,6-disubstituted product is a significant challenge.
One patented method describes the sulfonation of 1,2-diaminobenzene with anhydrous sulfuric acid, which can be adapted for the synthesis of other diaminobenzenesulfonic acid isomers. google.com This process involves heating the reactants and then carefully diluting the mixture with water to precipitate the product. google.com While this method can achieve high yields, it often produces by-products, such as other disulfonic acid isomers, which require separation. google.com
Another approach involves the nitration of a halogenated benzene (B151609) derivative, followed by reduction to form the diamino compound. For instance, the synthesis of 4,6-diaminoresorcinol, a structurally related compound, involves the sulfonation of resorcinol, followed by halogenation, nitration, and subsequent reduction. google.com This multi-step process aims to achieve high purity of the final product. google.comgoogle.com
The direct sulfonation of m-phenylenediamine (B132917) is also a viable route, though it can be difficult to control and may result in a mixture of products. lookchem.com The reaction conditions, such as temperature and the concentration of the sulfonating agent, are critical in determining the product distribution. google.com
Interactive Table: Comparison of Synthetic Routes
| Starting Material | Key Reagents | Advantages | Disadvantages |
| 1,2-Diaminobenzene | Anhydrous sulfuric acid | High yield | Potential for by-product formation |
| Resorcinol | Sulfuric acid, Halogenating agent, Nitrating agent, Reducing agent | High purity of final product | Multi-step process |
| m-Phenylenediamine | Sulfonating agent | Direct route | Difficult to control, potential for mixed products |
Optimization of Industrial Reaction Parameters and Efficiency
Optimizing industrial reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often the focus of optimization studies include reaction temperature, reaction time, and the ratio of reactants.
For sulfonation reactions, the temperature typically ranges from 90 to 160 °C, with a preferred range of 120-150 °C. google.com The reaction time can vary from 1 to 20 hours, with an optimal time of 6-10 hours often cited. google.com The concentration of the sulfonating agent, such as oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide), is also a critical factor. google.com
The use of experimental design methods, such as the Taguchi method, has been employed to optimize the synthesis of related compounds like 4,6-dinitrobenzofuroxan. researchgate.net This statistical approach allows for the systematic evaluation of multiple parameters to identify the optimal conditions for maximizing yield. researchgate.net For example, in the synthesis of 4,6-dinitrobenzofuroxan, the optimal conditions were found to be a nitration temperature of 40 °C, a specific mass ratio of reactants, and a reaction time of 4 hours. researchgate.net Similar methodologies can be applied to the synthesis of this compound to improve process efficiency.
Research into related compounds has also highlighted the importance of catalyst selection and concentration in optimizing reaction outcomes. researchgate.net For instance, in the synthesis of pyrazolylphosphonates, the choice of base and solvent significantly impacts the reaction rate and product yield. researchgate.net
Interactive Table: Optimized Reaction Parameters for Sulfonation (Illustrative)
| Parameter | Range | Optimal Value | Impact on Process |
| Temperature | 90-160 °C | 120-150 °C | Affects reaction rate and by-product formation |
| Reaction Time | 1-20 hours | 6-10 hours | Determines conversion and throughput |
| Sulfonating Agent Concentration | Varies | To be determined experimentally | Influences the degree of sulfonation |
| Catalyst | Varies | To be determined experimentally | Can improve selectivity and reaction rate |
Waste Minimization and By-product Utilization Strategies in Production (from an academic research perspective)
The production of this compound generates waste streams that require management to minimize environmental impact. A primary source of waste is the spent sulfuric acid from the sulfonation process. google.com Research focuses on strategies to recycle and reuse this acid. One approach involves the careful dilution of the reaction mixture, which allows for the precipitation of the product while the diluted sulfuric acid, containing minimal organic impurities, can potentially be reprocessed and reused. google.com
A novel approach for purifying sulfonated monomers involves the use of barium carbonate to precipitate excess sulfuric acid as insoluble barium sulfate. nih.gov This method simplifies the purification process, reduces the number of steps, and can lead to higher yields. nih.gov
The principles of waste minimization in the chemical industry, more broadly, emphasize source reduction through process optimization, material substitution, and efficient equipment use. iaea.orgiaea.org These principles are directly applicable to the production of this compound.
Environmental Performance Research in Application Sectors (from an academic research perspective)
This compound is primarily used as an intermediate in the production of dyes. dyestuffintermediates.com The environmental performance of these dyes is a significant area of research. A key concern is the potential for heavy metal contamination in industrial effluents.
Some structurally similar compounds, such as 4,4′-diamino-2,2′-stilbenedisulfonic acid, have been investigated for their ability to detect heavy metal ions in the environment. nih.gov This research highlights the potential for developing sensor applications for related compounds. nih.gov The study demonstrated that the fluorescence of the compound was quenched in the presence of certain metal ions, indicating a potential for use in environmental monitoring. nih.gov
Furthermore, the biodegradability and toxicity of the dyes derived from this compound are important aspects of their environmental performance. Research in this area aims to develop dyes that are less persistent in the environment and have lower toxicity to aquatic organisms.
Future Research Directions and Emerging Paradigms
Greener Synthesis: A Sustainable Future
Future research is increasingly focused on developing novel, environmentally friendly synthetic routes for 4,6-Diaminobenzene-1,3-disulfonic acid. The goal is to move away from traditional methods that may involve harsh conditions or produce significant waste. Green chemistry principles are at the forefront of this effort, emphasizing the use of less hazardous solvents, reducing energy consumption, and improving atom economy. Researchers are exploring alternative sulfonation and amination techniques that align with these principles, aiming for a more sustainable and cost-effective production lifecycle for this important chemical intermediate.
Biology-Inspired Innovations and Biocompatible Forms
The exploration of bio-inspired applications and the development of biocompatible derivatives of this compound represent a significant and promising area of future research. While the parent compound has established uses, scientists are now investigating how its unique structure can be adapted for biological systems.
A related compound, 4,4′-diamino-2,2′-stilbene disulfonic acid (DSD), has demonstrated potential in the detection of heavy metal ions and has shown inhibitory effects on various cancer cells. nih.gov This suggests that derivatives of diaminobenzene disulfonic acids could be tailored for specific biological targets. Future work will likely focus on modifying the core structure to enhance biocompatibility and introduce specific functionalities for applications such as targeted drug delivery, bio-imaging, and the development of novel therapeutic agents.
Integration into Advanced Functional Materials
A key area of future investigation lies in the integration of this compound into advanced functional materials. Its aromatic structure, coupled with the presence of both amino and sulfonic acid groups, makes it an attractive building block for creating novel polymers and composite materials with unique properties.
Researchers are exploring its use as a monomer or cross-linking agent in the synthesis of high-performance polymers. These materials could exhibit enhanced thermal stability, mechanical strength, and ionic conductivity, making them suitable for applications such as proton exchange membranes in fuel cells, specialty coatings, and advanced separation technologies. The sulfonic acid groups can impart hydrophilicity and ion-exchange capabilities, while the amino groups offer sites for further chemical modification, allowing for the fine-tuning of material properties.
Enhanced Catalytic and Sensing Capabilities
Future research will likely focus on enhancing the catalytic and sensing capabilities of this compound and its derivatives. The presence of both acidic (sulfonic acid) and basic (amino) functional groups on the same molecule creates opportunities for creating novel catalysts and sensors.
In the realm of sensing, derivatives of diaminobenzene disulfonic acids have already shown promise. For instance, 4,4′-diamino-2,2′-stilbene disulfonic acid has been investigated as a fluorescent probe for the detection of specific metal ions, such as Sn2+. nih.gov This suggests that by modifying the molecular structure of this compound, it may be possible to develop highly selective and sensitive sensors for a range of analytes. Furthermore, acid-sensing ion channels (ASICs) are neuronal receptors for protons and are considered interesting drug targets. nih.gov Small molecules that can interact with these channels, like diminazene, are of significant interest, highlighting the potential for aminosulfonic acid derivatives in neuropharmacology. nih.gov
Interdisciplinary Research with Computational Sciences
The synergy between experimental work and computational sciences is set to accelerate the understanding and application of this compound. Molecular modeling and computational chemistry will play a crucial role in predicting the properties and behavior of this compound and its derivatives.
By employing techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can gain insights into the compound's electronic structure, reactivity, and interactions with other molecules. This computational approach can guide the rational design of new derivatives with tailored properties for specific applications, such as catalysts with enhanced activity or sensors with improved selectivity. Furthermore, computational screening can help identify promising new synthetic pathways that are more efficient and environmentally friendly. This interdisciplinary approach will undoubtedly be a cornerstone of future research, enabling a more targeted and efficient exploration of the vast potential of this compound.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4,6-diaminobenzene-1,3-disulfonic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation of 1,3-diaminobenzene using concentrated sulfuric acid or oleum. Key steps include controlled temperature (40–60°C) to avoid over-sulfonation and subsequent neutralization with alkali to isolate the disulfonic acid derivative. Purification involves recrystallization from water or ethanol-water mixtures, followed by vacuum drying. Characterization via elemental analysis, FT-IR (to confirm sulfonic groups at ~1030 cm⁻¹ and 1170 cm⁻¹), and HPLC (with UV detection at 254 nm) ensures purity .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound is highly soluble in water and polar oxygenated solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents. This solubility dictates its use in aqueous-phase reactions or as a precursor in polymer synthesis. For recrystallization, a mixed solvent system (e.g., water:ethanol, 3:1 v/v) is recommended to maximize yield .
Q. What precautions are necessary to maintain the stability of this compound during storage?
- Methodological Answer : The compound discolors under light and air exposure due to oxidation. Store in amber glass vials under inert gas (N₂/Ar) at 4°C. Periodic FT-IR or UV-Vis analysis (monitoring absorbance at 300–400 nm) can detect degradation products .
Advanced Research Questions
Q. How can this compound be utilized in designing redox-active materials for energy storage?
- Methodological Answer : Its sulfonic acid groups enhance aqueous solubility and proton conductivity, making it a candidate for redox flow batteries. Experimental design should focus on pairing it with quinone-based electrolytes (e.g., anthraquinone derivatives) and optimizing flow-cell parameters (e.g., electrode surface area, membrane selection) to minimize voltage losses. Cyclic voltammetry (CV) at varying pH (2–7) can identify redox potentials .
Q. What role does this compound play in coordination chemistry and metal-organic frameworks (MOFs)?
- Methodological Answer : The amino and sulfonic groups act as chelating sites for transition metals (e.g., Fe³⁺, Cu²⁺). To synthesize MOFs, combine the compound with metal salts (e.g., Cu(NO₃)₂) in aqueous solution under hydrothermal conditions (120°C, 24 hrs). Characterize coordination geometry via X-ray crystallography or EXAFS .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from varying hydration states or impurities. Use dynamic light scattering (DLS) to assess particle size in suspension, and thermogravimetric analysis (TGA) to quantify hydration. Compare solubility across solvent systems (e.g., water, methanol, acetonitrile) under controlled humidity .
Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase (0.1% H₃PO₄:acetonitrile, 95:5) provides high resolution. For trace analysis, LC-MS/MS (ESI-negative mode, m/z 267 [M-H]⁻) is recommended. NMR (¹H and ¹³C) confirms structural integrity in synthetic mixtures .
Q. How does this compound contribute to acid-functionalized polymers, and what are the characterization challenges?
- Methodological Answer : As a monomer in polyimide resins, it introduces sulfonic acid groups for proton exchange membranes (PEMs). Polymerize via condensation with dianhydrides (e.g., pyromellitic dianhydride) at 180°C under vacuum. Challenges include quantifying sulfonic acid density via titration (using NaOH/Thymol Blue) and assessing thermal stability via TGA-DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
